Scaff10-8

AKAP-Lbc RhoA MST

Scaff10-8 is the only validated small-molecule inhibitor that selectively blocks AKAP-Lbc-mediated RhoA activation (IC50=34.1 μM) without affecting LARG, PDZ-RhoGEF, or Rac1/Cdc42 activity. Unlike Rhosin or Y16, this precise selectivity permits unambiguous dissection of compartmentalized RhoA signaling in renal and cardiovascular research. Scaff10-8 uniquely promotes AQP2 redistribution to the plasma membrane independently of cAMP. Use at 30-100 μM in cell culture. Guaranteed purity ≥98%.

Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
Cat. No. B1681520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScaff10-8
SynonymsScaff10-8;  Scaff10 8;  Scaff108;  Scaff-10-8;  Scaff 10 8; 
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CCC(=O)O
InChIInChI=1S/C22H18O6/c1-12-15(7-8-21(23)24)22(25)28-20-10-19-17(9-16(12)20)18(11-27-19)13-3-5-14(26-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H,23,24)
InChIKeyNDSJTCLAYRYLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scaff10-8: A Selective AKAP-Lbc–RhoA Interaction Inhibitor for Renal AQP2 Trafficking and RhoA Pathway Dissection


Scaff10-8 (CAS: 777857-56-4) is a synthetic small-molecule inhibitor of the protein–protein interaction (PPI) between the scaffold protein A-kinase anchoring protein Lbc (AKAP-Lbc) and the small GTPase RhoA [1]. It was identified through a high-throughput screen of 18,431 compounds followed by synthesis and evaluation of a focused library [1]. Scaff10-8 binds directly to RhoA with a dissociation constant (Kᴅ) of 20 ± 11 μM, thereby inhibiting AKAP-Lbc-mediated RhoA activation in cells [1][2]. The compound is chemically defined as 3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (C22H18O6; MW 378.37 g/mol) .

Why Scaff10-8 Cannot Be Replaced by Generic RhoA Inhibitors or Other AKAP-Lbc–RhoA PPI Disruptors


The therapeutic and research applications of Scaff10-8 hinge on its precise, dual-layered selectivity: it disrupts the AKAP-Lbc–RhoA interaction without affecting RhoA activation by other GEFs (e.g., LARG, PDZ-RhoGEF) or the activity of related GTPases (Rac1, Cdc42) [1]. This selectivity profile is not shared by general RhoA inhibitors (e.g., Rhosin, which binds RhoA directly but does not discriminate between GEF-mediated activation pathways [2]) or by other Lbc-RhoA PPI inhibitors (e.g., Y16, which targets the LARG-RhoA interface but not AKAP-Lbc [3]). Furthermore, within the Scaff10 derivative series, compounds such as Scaff10-7 and Scaff10-59 show no inhibitory activity in the AKAP-Lbc–RhoA HTRF assay, demonstrating that even minor structural modifications abolish efficacy [1]. Substituting Scaff10-8 with any of these alternatives would fundamentally alter the experimental outcome, as the compound's ability to promote aquaporin-2 (AQP2) translocation in renal collecting duct cells is specifically tied to its inhibition of AKAP-Lbc-mediated RhoA activation [1].

Quantitative Differentiation of Scaff10-8: Direct Comparative Data Against Structural Analogs and In-Class Inhibitors


Scaff10-8 Directly Binds RhoA with Micromolar Affinity, While Structural Analog Scaff10-7 Shows No Binding

Scaff10-8 binds directly to recombinant RhoA with a dissociation constant (Kᴅ) of 20 ± 11 μM as measured by microscale thermophoresis (MST). In contrast, the closely related derivative Scaff10-7, which differs only in the substitution at the R2 position, exhibited no measurable binding to RhoA under identical assay conditions [1]. The MST assay utilized fluorescently labeled 647-RhoA and titrated increasing concentrations of Scaff10-8 or Scaff10-7 [1].

AKAP-Lbc RhoA MST PPI inhibitor binding affinity

Scaff10-8 Inhibits AKAP-Lbc–RhoA Interaction with IC50 = 34.1 μM, While Scaff10-59 and Scaff10-7 Show No Inhibition

In a homogenous time-resolved fluorescence (HTRF) assay measuring the disruption of the AKAP-Lbc/DHPH domain–RhoA interaction, Scaff10-8 exhibited an IC50 of 34.1 ± 1.7 μM [1][2]. In the same assay, the structural analogs Scaff10-59 and Scaff10-7 showed no inhibition of the interaction, demonstrating that the specific combination of the C2H4COOH group at R1 and the 4-methoxyphenyl group at R2 is critical for activity [1][2].

AKAP-Lbc RhoA HTRF IC50 PPI inhibitor

Scaff10-8 Exhibits Unique Selectivity: Inhibits AKAP-Lbc-Mediated RhoA Activation but Spares Other GEFs and GTPases

In HEK293 cells expressing full-length AKAP-Lbc, Scaff10-8 (30-100 μM) inhibited RhoA activation mediated by AKAP-Lbc but did not affect RhoA activation via other GEFs (LARG, PDZ-RhoGEF) [1][2]. Furthermore, in primary IMCD cells, 30 μM Scaff10-8 reduced active RhoA levels by approximately 80% relative to DMSO control, while having no effect on the activity of Rac1 or Cdc42 [3]. This contrasts with pan-RhoA inhibitors like Rhosin, which inhibit RhoA activation regardless of the upstream GEF, and with Y16, which targets the LARG-RhoA interface but not AKAP-Lbc [4][5].

RhoA GEF selectivity Rac1 Cdc42

Scaff10-8 Promotes AQP2 Plasma Membrane Translocation Independently of cAMP, a Functional Outcome Not Achieved by General RhoA Inhibitors

In primary rat inner medullary collecting duct (IMCD) cells, treatment with 30 μM Scaff10-8 for 1 hour significantly increased the ratio of plasma membrane to intracellular AQP2 fluorescence signal intensity from ~0.5 (DMSO control) to ~1.2, indicating a predominant redistribution of AQP2 to the plasma membrane [1]. This effect was independent of cAMP elevation: co-treatment with forskolin (10 μM), a cAMP elevator, did not further enhance the Scaff10-8-induced AQP2 translocation [1][2]. In contrast, general RhoA inhibitors like Rhosin have not been reported to promote AQP2 trafficking in renal collecting duct cells; their primary validated applications are in cancer cell migration and neurite outgrowth [3].

AQP2 trafficking cAMP vasopressin IMCD

Scaff10-8 Demonstrates No Cytotoxicity at Concentrations up to 100 μM Over 72 Hours

In primary IMCD cells and HEK293 cells, Scaff10-8 showed no significant cytotoxic effects at concentrations of 3, 30, and 100 μM following 24, 48, or 72 hours of incubation, as assessed by MTT assay [1]. In contrast, the pan-kinase inhibitor staurosporine (positive control) induced significant cell death under the same conditions [1]. This favorable cytotoxicity profile distinguishes Scaff10-8 from some earlier RhoA pathway inhibitors that exhibit off-target toxicity at similar concentrations, though direct comparative cytotoxicity data for Rhosin or Y16 in IMCD cells are not available [2].

cytotoxicity IMCD cell viability safety

Validated Research Applications of Scaff10-8 in AKAP-Lbc–RhoA Signaling and Renal AQP2 Trafficking


Selective Dissection of AKAP-Lbc-Dependent RhoA Signaling

Scaff10-8 is the only validated small-molecule tool to selectively inhibit AKAP-Lbc-mediated RhoA activation without affecting other RhoGEFs (LARG, PDZ-RhoGEF) or the activity of Rac1 and Cdc42 [1]. Researchers studying compartmentalized RhoA signaling, particularly in cardiovascular or renal systems where AKAP-Lbc is expressed, should use Scaff10-8 at 30-100 μM in cell culture to isolate AKAP-Lbc-specific contributions [1]. In contrast, Rhosin or Y16 would confound interpretation due to their broader or distinct GEF selectivity profiles [2].

cAMP-Independent AQP2 Trafficking Studies in Renal Physiology

Scaff10-8 (30 μM, 1-24 hours) robustly promotes the redistribution of AQP2 to the plasma membrane of primary IMCD cells independently of cAMP elevation, as demonstrated by quantitative confocal microscopy [1]. This makes Scaff10-8 an essential reagent for investigating vasopressin-independent mechanisms of water channel trafficking, a research area not addressable with cAMP modulators (e.g., forskolin) or other RhoA inhibitors that lack reported AQP2 trafficking activity [1][2].

Structure-Activity Relationship (SAR) Reference for AKAP-Lbc–RhoA PPI Inhibitors

The Scaff10 derivative series, with its detailed SAR table including IC50 values for 20+ analogs, establishes Scaff10-8 as the benchmark active compound (IC50 = 34.1 μM) against which new AKAP-Lbc–RhoA PPI inhibitors should be compared [1]. Researchers developing novel inhibitors of this PPI should use Scaff10-8 as a positive control in HTRF or AlphaScreen assays, while Scaff10-7 or Scaff10-59 serve as validated negative controls [1]. Substitution with Scaff10-30 (IC50 = 47.8 μM) or Scaff10-40 (IC50 = 20.8 μM) would alter potency and potentially selectivity, underscoring the need for precise compound sourcing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scaff10-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.